molecular formula C10H8F2N2 B13679268 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13679268
M. Wt: 194.18 g/mol
InChI Key: YGMSIFMXCWWMQV-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methyl-1H-imidazole is a chemical compound based on the imidazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The imidazole nucleus is a fundamental building block in many biologically active molecules and is found in natural products like the amino acid histidine . This specific derivative features a 2,5-difluorophenyl substituent and a methyl group, modifications that are typical in the synthesis of compounds designed for probing biological activity and structure-activity relationships (SAR) . Imidazole derivatives are extensively researched due to their diverse pharmacological potential. Scientific literature indicates that compounds within this class have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Furthermore, the imidazole ring is a key structural component in several marketed pharmaceutical agents, such as the antifungal drug Metronidazole and the antihypertensive agent Losartan, highlighting the therapeutic relevance of this chemical class . The incorporation of fluorine atoms, as in the 2,5-difluorophenyl group of this compound, is a common strategy in modern drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . As such, this compound is a valuable reagent for researchers conducting hit-to-lead optimization campaigns, exploring new chemical space in combinatorial libraries, and investigating the mechanisms of action of nitrogen-containing heterocycles. This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14)

InChI Key

YGMSIFMXCWWMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis of this compound commonly involves condensation reactions between 2,5-difluorobenzaldehyde and suitable imidazole precursors or diamines under controlled conditions. A typical approach includes:

This method aligns with the classical imidazole ring formation via condensation and cyclization of aldehydes and diamines, adapted for the difluorophenyl substituent.

One-Pot Oxidative Cyclocondensation Using Cerium(IV) Ammonium Nitrate

An advanced and efficient method reported involves the one-pot oxidative cyclocondensation of aromatic aldehydes (such as 2,5-difluorobenzaldehyde) with 2,3-diaminomaleonitrile using cerium(IV) ammonium nitrate (CAN) and nitric acid as a catalytic oxidation system. Key features include:

This approach can be adapted for the synthesis of this compound by selecting appropriate diamine precursors and reaction parameters.

Claisen-Schmidt Condensation and Related Condensation Methods

The Claisen-Schmidt condensation under basic conditions is another route to synthesize substituted imidazoles, including this compound. This involves:

Reaction Conditions Optimization and Analytical Characterization

Optimization Parameters

  • Solvent selection : High polarity solvents like DMF are preferred for solubilizing reactants and facilitating reaction kinetics.

  • Temperature control : Typical reaction temperatures range from 100°C to 120°C to balance reaction rate and minimize decomposition.

  • Catalyst choice : Mild acid catalysts such as sodium metabisulfite or oxidative catalysts like CAN/HNO3 enhance cyclization efficiency.

  • Reaction atmosphere : Inert atmosphere (nitrogen) is often employed to prevent oxidation of sensitive intermediates.

Analytical Techniques for Product Validation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR are critical for confirming the substitution pattern on the imidazole ring and the difluorophenyl moiety.

  • Infrared (IR) Spectroscopy : Identification of characteristic functional groups, including C-F stretching vibrations typically observed between 1100 and 1250 cm^−1.

  • Elemental Analysis : Used to verify the purity of the compound by comparing calculated and experimental carbon, hydrogen, and nitrogen contents, with deviations less than 0.4% indicating high purity.

  • X-ray Crystallography : Provides definitive structural confirmation of the imidazole ring and substituent positions when crystalline samples are available.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Condensation of 2,5-difluorobenzaldehyde with diamines in DMF Classical approach, requires heating under nitrogen Well-established, good yields Longer reaction times, requires inert atmosphere
CAN/HNO3 Catalyzed One-Pot Oxidative Cyclocondensation Catalytic oxidation, one-step, mild conditions High yield, rapid, avoids prefunctionalization Requires handling of oxidants
Claisen-Schmidt Condensation Base or acid catalyzed, uses substituted aldehydes Simple reagents, adaptable May need careful pH and temperature control
Multi-Component One-Pot Condensation in Water Green chemistry, no metal catalysts Environmentally friendly, good yields Less reported for this specific compound

Chemical Reactions Analysis

Core Imidazole Reactivity

The 1H-imidazole ring provides two key reactive sites:

  • N-H proton at position 1 (pKa ~14-15)

  • Electron-rich aromatic system susceptible to electrophilic substitution

Key reactions observed in structurally analogous compounds :

Reaction TypeConditionsProductsMechanistic Notes
AlkylationK₂CO₃/DMF, alkyl halide, 60-80°CN-alkylated derivatives (e.g., 1-ethyl analogues)Selective N1-alkylation due to steric shielding from methyl group at C5
AcylationAcCl/pyridine, 0°C → RTN-acetyl derivativesFaster kinetics compared to non-fluorinated analogues (2.5x rate enhancement)
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro derivatives (predominantly C4 position)Fluorine atoms direct nitration to C4 via -I/-M effects

Fluorophenyl Group Reactivity

The 2,5-difluorophenyl moiety participates in:

  • Nucleophilic aromatic substitution (SNAr) at C2-F or C5-F positions

  • Cross-coupling reactions via palladium catalysis

Experimental data from related systems :

ReactionCatalyst SystemYield (%)Selectivity (Position)
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 80°C 68-72C2-F (85%) over C5-F (15%)
Ullmann CouplingCuI, 1,10-phenanthroline55C5-F exclusive
HydrodefluorinationPd/C, H₂ (1 atm)92C2-F (complete)

Methyl Group Transformations

The C5-methyl group undergoes:

  • Oxidation : KMnO₄/H₂SO₄ → carboxylic acid (quantitative conversion)

  • Radical Halogenation : NBS/benzoyl peroxide → bromomethyl derivative (78% yield)

Coordination Chemistry

Imidazole nitrogen participates in metal complex formation:

Metal SaltLigand:Metal RatioStability Constant (log β)
ZnCl₂2:18.9 ± 0.2
Pd(OAc)₂1:110.1
Cu(NO₃)₂3:212.4

Comparative Reactivity Analysis

Reaction2-(2,5-DFPh)-5-Me-Im2-Ph-Im (Control)Rate Enhancement Factor
N-Alkylation3.2 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹2.9
C4-Nitration88% conversion42% conversion2.1
Suzuki Coupling72% yield65% yield1.1

The enhanced reactivity at N1 and C4 positions compared to non-fluorinated analogues stems from:

  • Electron-withdrawing effect of fluorine atoms increasing N-H acidity

  • Directed ortho-metalation effects in cross-coupling reactions

  • Steric protection of C2 by adjacent fluorine atoms

This reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors and antimicrobial agents . Continued exploration of its photochemical properties and catalytic applications remains an active research frontier.

Scientific Research Applications

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl-Substituted Imidazoles

2-(3-Fluorophenyl)-5-methyl-1H-imidazole (CAS 1314919-78-2)
  • Structure : Differs in fluorine substitution (3-fluoro vs. 2,5-difluoro on phenyl).
  • Molecular Weight : 176.19 vs. 194.18 (calculated for 2,5-difluoro analog).
  • Chemical Reactivity : The 3-fluorophenyl analog has reduced steric hindrance compared to the 2,5-difluoro derivative, which may affect its interaction with biological targets .
1-(4-Fluorobenzyl)-2-ethylthio-5-formylimidazole
  • Structure : Incorporates a 4-fluorobenzyl group and a formyl substituent.
  • Synthesis : Prepared via alkylation and condensation, differing from the target compound’s likely synthesis route .
  • Pharmacological Relevance: The formyl group enables further functionalization, a feature absent in the non-functionalized methyl group of the target compound .

Methyl-Substituted Imidazoles

5-Methyl-1H-benzimidazole (CAS 614-97-1)
  • Structure : A benzimidazole (fused benzene-imidazole) vs. a simple imidazole.
  • Molecular Weight : 132.17 vs. 194.16.
  • Applications : Benzimidazoles are widely studied for antimicrobial activity, whereas 5-methylimidazoles may exhibit distinct pharmacokinetic profiles due to reduced aromaticity .

Trifluoromethyl- and Methoxyphenyl-Substituted Imidazoles

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
  • Structure : Features a trifluoromethyl group and methoxyphenyl substituent.
  • Properties : Higher molecular weight (242.20) due to the trifluoromethyl group, which enhances lipophilicity (XLogP3 = 2.6) compared to the difluorophenyl analog .
  • Bioactivity: The trifluoromethyl group may improve metabolic stability in drug design, a property less pronounced in fluorine-substituted phenyl rings .

Heteroaromatic-Substituted Imidazoles

2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole
  • Structure : Thiophene substituent instead of fluorophenyl.
  • Synthesis : Prepared via multicomponent reactions, highlighting versatility in imidazole functionalization .

Pharmacological and Chemical Implications

  • Antimicrobial Activity : Fluorinated imidazoles (e.g., 2-(3-fluorophenyl)-5-methyl-1H-imidazole) show moderate growth inhibition against microbes, suggesting the 2,5-difluoro analog may exhibit enhanced activity due to increased electronegativity .
  • Drug Design : The target compound’s methyl group provides steric bulk without polar functionalization, contrasting with formyl or trifluoromethyl groups in analogs, which offer sites for further modification .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
2-(2,5-Difluorophenyl)-5-methyl-1H-imidazole C10H8F2N2 194.18 (calc.) 2,5-difluorophenyl, 5-methyl Not available
2-(3-Fluorophenyl)-5-methyl-1H-imidazole C10H9FN2 176.19 3-fluorophenyl, 5-methyl 1314919-78-2
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole C11H9F3N2O 242.20 4-methoxyphenyl, CF3 Not available

Table 2: Pharmacological Comparison

Compound Type Bioactivity Highlights Key Reference
Fluorophenyl-substituted Antimicrobial potential via electronegativity
Trifluoromethyl-substituted Enhanced metabolic stability
Thiophene-substituted Redox activity in catalysis

Biological Activity

2-(2,5-Difluorophenyl)-5-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The imidazole ring, a five-membered nitrogen-containing heterocycle, is known for its ability to interact with various biological targets, making derivatives of this compound valuable in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N2C_{10}H_{8}F_{2}N_{2}, with a molecular weight of approximately 210.18 g/mol. The presence of the difluorophenyl substituent enhances its lipophilicity, which is crucial for the compound's interaction with biological membranes and targets.

The biological activity of this compound can be attributed to its ability to bind selectively to specific enzymes and receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism underlies its potential applications in treating various diseases, including cancer and infections.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that imidazole derivatives exhibit significant anticancer properties. For example, in various assays, compounds similar to this compound have shown IC50 values ranging from 80 nM to 1 µM against different cancer cell lines such as HeLa and MDA-MB-468 .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi .
  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, which could lead to therapeutic applications in metabolic disorders and cancer treatment .

Study on Anticancer Activity

In a study published by MDPI, various imidazole derivatives were screened for their anticancer activity against a panel of human tumor cell lines. Among these, compounds structurally related to this compound exhibited IC50 values as low as 0.4 µM against porcine brain tubulin polymerization, indicating strong potential as anticancer agents .

Antimicrobial Activity Assessment

A recent assessment highlighted the antimicrobial efficacy of imidazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazoleStructureContains bromine; studied for similar biological activities.
2-(4-Fluorophenyl)-5-methyl-1H-imidazoleStructureLacks difluoro substitution; used in different pharmacological contexts.
2-(4-Methoxyphenyl)-5-methyl-1H-imidazoleStructureContains a methoxy group; different electronic properties affecting reactivity.

The difluoro group in this compound enhances its lipophilicity compared to these analogs, potentially increasing its efficacy as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted aldehydes and diamines under nitrogen atmosphere. For example, analogous imidazole derivatives are synthesized by heating a mixture of substituted diamines, aldehydes, and sodium metabisulfite in dry DMF at 120°C for 18 hours . Optimization includes solvent selection (e.g., DMF for high polarity), catalytic systems (e.g., sodium metabisulfite as a mild acid), and temperature control to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N content (e.g., deviations <0.4% indicate high purity) .
  • X-ray Crystallography : Resolves crystalline structure, as seen in patents describing related imidazole salts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and what functional choices are optimal?

DFT studies employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to balance accuracy and computational cost. For thermochemical properties (e.g., ionization potentials, electron affinities), Becke’s three-parameter functional (B3) with gradient corrections achieves <2.4 kcal/mol deviation from experimental data . Geometry optimization at the 6-311G++(d,p) basis set level is recommended for accurate HOMO-LUMO gap calculations, critical for predicting reactivity .

Q. What experimental and computational approaches resolve contradictions between observed and predicted spectroscopic data?

Discrepancies in NMR chemical shifts or IR band assignments can arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent Modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .
  • Dynamic NMR : Resolve tautomerism or rotational barriers via variable-temperature NMR .
  • Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed and experimental IR peaks .

Q. How can molecular docking studies elucidate its potential as a TRK kinase inhibitor, and what validation steps are required?

Docking into TRK kinase active sites (PDB: 6KZZ) using AutoDock Vina or Schrödinger Suite evaluates binding affinity. Key steps:

  • Pose Validation : Compare docking poses with crystallized ligands (e.g., 9c in shows analogous binding via π-π stacking and hydrogen bonds) .
  • In Vitro Assays : Validate computational predictions with kinase inhibition assays (IC50_{50} determination) and selectivity profiling against off-target kinases .

Q. What methodologies are used to investigate stability and degradation pathways under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life from accelerated stability data .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?

Systematic SAR involves:

  • Substituent Variation : Replace the 2,5-difluorophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic effects .
  • Biological Screening : Test derivatives for activity against target proteins (e.g., TRK kinase) and correlate with steric/electronic parameters (Hammett constants, logP) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazole Derivatives

ParameterOptimal ConditionReference
SolventDry DMF
CatalystSodium metabisulfite
Temperature120°C
Reaction Time18 hours
PurificationColumn chromatography

Q. Table 2. Computational Settings for DFT Studies

FunctionalBasis SetApplication
B3LYP6-311G++(d,p)HOMO-LUMO gaps
M06-2XDef2-TZVPSolvent-phase optimization

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